Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate derives from its bicyclic backbone and substituents. The IUPAC rules assign the bicyclo[2.2.2]octane core as the parent structure, with numbering beginning at the bridgehead carbon bearing the carboxylate group. The formyl (–CHO) and methyl ester (–COOCH₃) groups occupy positions 1 and 4, respectively. Its molecular formula is C₁₁H₁₆O₃ , with a molar mass of 196.24 g/mol . Key identifiers include:
Bicyclo[2.2.2]octane Core Architecture Analysis
The bicyclo[2.2.2]octane skeleton consists of three fused six-membered rings, creating a rigid, cage-like structure. Gas electron diffraction studies reveal C₂ᵥ symmetry in the thermal-average nuclear positions, with bond lengths and angles consistent with minimized steric strain:
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C(sp³)–C(sp³) | 1.549–1.553 | C–C–C tetrahedral ~109.5 |
| C(sp²)–C(sp³) | 1.509–1.521 | C–C=C ~114.2 |
| C(sp²)–C(sp²) (formyl) | 1.339–1.341 | C=O ~122.4 |
The bridgehead carbons exhibit non-planar hybridization , reducing 1,3-diaxial interactions. X-ray crystallography of derivatives confirms the persistence of this geometry under solid-state conditions.
Functional Group Topology: Formyl and Ester Substituents
The formyl group at position 4 and methyl ester at position 1 introduce distinct electronic and steric effects:
- Formyl Group : The planar sp²-hybridized carbonyl oxygen creates a dipole moment (≈2.7 D), polarizing adjacent C–H bonds and enhancing electrophilicity.
- Methyl Ester : The ester’s resonance stabilization ($$ \text{RCOOR}' \leftrightarrow \text{RCOO}^- \text{R}'^+ $$) reduces reactivity compared to carboxylic acids but enables nucleophilic acyl substitution.
Steric interactions between the formyl oxygen and the bicyclic framework constrain rotational freedom, as evidenced by NMR coupling constants ($$ J_{CHO} ≈ 1.8–2.1 \, \text{Hz} $$).
Conformational Dynamics and Steric Constraints
The bicyclo[2.2.2]octane core adopts a boat-shaped conformation to minimize van der Waals strain and torsional stress. Key conformational features include:
- Dihedral Angle : 121.2–123.4° between bridgehead planes.
- Non-bonded Distances : Bridgehead carbons maintain ≈2.8 Å separation, avoiding significant repulsion.
Substituents further restrict mobility:
Comparative Analysis with Related Bicyclic Esters
This compound exhibits unique properties compared to analogs:
The bicyclo[2.2.2]octane framework provides superior rigidity and metabolic stability compared to smaller bicyclic systems, making it valuable in drug design.
Properties
IUPAC Name |
methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSYWHCOJRHWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454256 | |
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-25-9 | |
| Record name | Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Formylation via Hydroxy-Methanesulfonate Intermediate
One industrially relevant method involves the oxidation of sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate, a bicyclic sulfonate intermediate, to introduce the aldehyde functionality. This intermediate is synthesized from methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, which itself is prepared by reduction of the corresponding ester or by nucleophilic substitution reactions.
Reaction Conditions: The oxidation is typically performed under controlled acidic conditions, often using sulfuric acid and acetic acid as solvents, at elevated temperatures (~100°C) under an inert atmosphere to prevent side reactions.
Process Details: For example, a large-scale synthesis reported the addition of 2M sulfuric acid to a solution of the sulfonate intermediate in acetic acid, followed by heating to 100°C for one hour, then distillation to reduce solvent volume, and further heating until reaction completion. The mixture is cooled, filtered, and washed to isolate the aldehyde product with a high molar yield (~90%).
Oxidation of Hydroxymethyl Precursors
Another approach involves the oxidation of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate to the corresponding aldehyde. This method uses mild oxidizing agents to convert the primary alcohol group to the formyl group without affecting the ester moiety.
Typical Oxidants: Common reagents include pyridinium chlorochromate (PCC), Dess–Martin periodinane, or Swern oxidation conditions.
Advantages: This method offers selectivity and mild reaction conditions, preserving the bicyclic framework and ester functionality.
Direct Formylation via Electrophilic Substitution
Though less common due to the bicyclic system's steric hindrance, direct formylation methods such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation have been explored on related bicyclic esters. These methods require careful control of reaction parameters to avoid overreaction or ring opening.
Preparation Data and Yield Analysis
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Sodium hydroxy(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)methanesulfonate | 2M H2SO4 in Acetic acid, 100°C, inert atmosphere | This compound | 90 | Industrial scale, high purity |
| 2 | Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate | PCC or Dess–Martin periodinane, room temp | This compound | 75-85 | Mild conditions, lab scale |
| 3 | Methyl 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylate | Vilsmeier-Haack reagent, controlled temp | This compound | Variable | Requires optimization |
Research Findings and Practical Notes
The acid-catalyzed oxidation method is favored for industrial-scale synthesis due to its high yield and scalability.
Oxidation of hydroxymethyl precursors provides a cleaner route for laboratory-scale synthesis with fewer side products.
The bicyclic structure’s rigidity and steric environment require careful selection of reagents and conditions to avoid ring strain-induced decomposition.
Purification typically involves filtration, washing, and drying under controlled humidity to achieve low moisture content (<0.1% KF).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Scale | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Acid-Catalyzed Oxidation | Sodium hydroxy sulfonate intermediate | 2M H2SO4, Acetic acid | 100°C, inert atmosphere | 90 | Industrial | High yield, scalable | Requires acid handling |
| Oxidation of Hydroxymethyl | Methyl 4-(hydroxymethyl) ester | PCC, Dess–Martin | Room temp, mild | 75-85 | Lab | Mild, selective | Cost of reagents |
| Electrophilic Formylation | Methyl bicyclo ester | Vilsmeier-Haack reagent | Controlled temp | Variable | Lab | Direct formylation | Steric hindrance, side reactions |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Methyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate serves as a valuable building block in organic synthesis. It can undergo various reactions, including:
- Oxidation: The formyl group can be oxidized to a carboxylic acid.
- Reduction: The formyl group can be reduced to produce alcohols.
- Substitution Reactions: The compound can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
These reactions enable the creation of more complex molecules, making it useful in drug discovery and the development of new materials.
Research indicates that this compound exhibits significant biological activities, particularly in relation to enzyme-catalyzed reactions and metabolic pathways. Notably:
- Adenosine Receptor Antagonism: It has been explored for its potential therapeutic implications in cardiac disorders and neurodegenerative diseases by modulating adenosine receptor activity.
Table: Summary of Biological Activities
| Activity Type | Potential Impact |
|---|---|
| Cardiac Health | Modulates cardiac responses during stress |
| Neuroprotection | Offers benefits against neurodegeneration |
| Metabolic Regulation | May influence glucose metabolism |
Cardiac Health
A study investigated the role of this compound in modulating cardiac responses during metabolic stress. The compound demonstrated potential for therapeutic applications in heart diseases by acting on adenosine receptors, suggesting a mechanism that could protect cardiac function under stress conditions.
Neuroprotective Effects
Research has shown that this compound may provide neuroprotective effects by antagonizing adenosine receptors implicated in neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease, highlighting its potential as a therapeutic agent.
Metabolic Disorders
Investigations into the effects of this compound on metabolic pathways suggest that it may help regulate glucose metabolism and improve insulin sensitivity, indicating a possible role in diabetes management.
Mechanism of Action
The mechanism of action of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is primarily determined by its functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The ester group can undergo hydrolysis or transesterification, affecting the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity and influences the compound’s spatial orientation, which can be crucial in its interactions with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical Properties
- In contrast, methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has higher aqueous solubility due to its hydroxyl group .
- Thermal Stability : Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate has a predicted boiling point of 304.5°C , higher than the formyl analog due to iodine's atomic mass .
Commercial Availability and Cost
- Pricing : this compound is priced at $1324/5g , significantly higher than 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid ($9/250mg), reflecting its niche applications .
- Synthesis Complexity : Ethynyl-substituted analogs (e.g., CAS 96481-32-2) require specialized catalysts for alkyne functionalization, increasing production costs .
Research Findings and Case Studies
- Catalytic Applications : Over Sn-Beta zeolites, this compound formed side products in ethylene reactions, contrasting with fully oxidized FDCA, which was inert due to electron-poor dienes .
Biological Activity
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate (CAS No. 94994-25-9) is a bicyclic compound that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by a bicyclo[2.2.2]octane framework, suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article aims to explore the biological activity of this compound, summarizing key findings from recent studies, including its pharmacokinetics, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| Boiling Point | Not available |
| Log P (Octanol/Water) | 1.72 |
| TPSA (Topological Polar Surface Area) | 43.37 Ų |
| GI Absorption | High |
| BBB Permeant | Yes |
These properties indicate that the compound is likely to exhibit good bioavailability and the ability to cross the blood-brain barrier, which are critical factors for drug development.
Research indicates that this compound may interact with various biological targets, although specific mechanisms remain under investigation. Notably, it has been identified as a potential modulator of certain enzymatic pathways relevant to metabolic processes.
Enzyme Inhibition Studies
In vitro studies have shown that this compound does not inhibit key cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This suggests a favorable safety profile regarding drug interactions.
Antimicrobial Properties
Recent investigations into the antimicrobial activity of bicyclic compounds similar to this compound have demonstrated broad-spectrum efficacy against Gram-positive bacteria . The structural features of these compounds may contribute to their ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Case Studies
One notable case study involved the synthesis and evaluation of related bicyclo[2.2.2]octane derivatives for their antibacterial properties. The results indicated that modifications on the bicyclic structure could enhance activity against resistant strains of bacteria . The compound's potential as an antibacterial agent warrants further exploration in clinical settings.
Toxicological Profile
The toxicological data available for this compound is limited but suggests a relatively low toxicity profile based on its pharmacokinetic properties and lack of significant enzyme inhibition . Further studies are necessary to establish comprehensive safety profiles through acute and chronic toxicity assessments.
Q & A
Q. What are the key synthetic routes for Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate, and how do they differ in efficiency?
The compound can be synthesized via enantioselective tandem reactions under metal-free conditions. For example, a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins yields bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee) . Alternative routes include functionalization of preformed bicyclo[2.2.2]octane scaffolds, such as oxidation of methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 94994-15-7) to introduce the formyl group . The enantioselective method is superior for chiral applications, while scaffold functionalization is more scalable for bulk synthesis.
Q. How can researchers characterize the structural and stereochemical purity of this compound?
Key analytical methods include:
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., [M + H]+ observed at m/z 536.2260 in a phenylthio derivative) .
- NMR Spectroscopy : Distinct signals for the formyl group (~9-10 ppm in H NMR) and bicyclo[2.2.2]octane backbone protons (δ 1.5–3.0 ppm) .
- X-ray Crystallography : Resolves absolute configuration when enantioselective synthesis is employed .
Q. What are the common functionalization strategies for the formyl group in this compound?
The formyl group can undergo:
- Reductive Amination : To introduce amino groups (e.g., methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate, CAS: 135908-33-7) .
- Boronate Coupling : Conversion to 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives for Suzuki-Miyaura cross-coupling (CAS: 2244881-69-2) .
- Oxime Formation : Reaction with hydroxylamine for stability or further derivatization .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of this compound, and what mechanistic insights support this?
Enantioselective synthesis employs chiral organic bases (e.g., cinchona alkaloids) to mediate a [4 + 2] cycloaddition via an open transition state, achieving >90% ee . Computational studies suggest that steric hindrance in the transition state dictates the stereochemical outcome. This method avoids metal catalysts, simplifying purification .
Q. What challenges arise in reconciling contradictory spectral data for derivatives of this compound?
Discrepancies in NMR or HRMS data may stem from:
- Conformational Flexibility : The bicyclo[2.2.2]octane scaffold adopts multiple chair-like conformers, broadening proton signals .
- Hydrate Formation : The formyl group can form stable hydrates in solution, altering observed H NMR shifts .
- Impurity Profiles : Byproducts from incomplete functionalization (e.g., residual hydroxymethyl groups in formyl derivatives) require careful chromatographic separation .
Q. What pharmacological applications are emerging for bicyclo[2.2.2]octane derivatives, and how does this compound fit into such studies?
Bicyclo[2.2.2]octane moieties are explored as rigid scaffolds in drug design. For example:
- Contraceptive Agents : 4-Phenyl derivatives show estrogenic activity via steroid receptor interactions .
- Enzyme Inhibitors : The formyl group can be converted to electrophilic warheads (e.g., α,β-unsaturated ketones) for covalent inhibition .
- Prodrugs : Ester hydrolysis of the methyl carboxylate releases bioactive carboxylic acids in vivo .
Q. How does the steric environment of the bicyclo[2.2.2]octane scaffold influence reactivity in cross-coupling reactions?
The scaffold’s rigidity and equatorial positioning of substituents hinder transmetallation in Suzuki reactions. Strategies to mitigate this include:
Q. What stability considerations are critical for storing and handling this compound?
- Light Sensitivity : The formyl group is prone to photooxidation; store in amber vials at –20°C .
- Hydrolysis : The methyl ester hydrolyzes slowly in aqueous buffers (pH > 8), requiring anhydrous conditions for long-term storage .
Methodological Guidance
Q. How can researchers optimize reaction yields for introducing the formyl group?
Q. What computational tools are recommended for predicting the stereoelectronic effects of substituents on this scaffold?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
